

A Comprehensive Technical Guide to 13C-Labeled Tamoxifen: Properties, Analysis, and Biological Context

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 13C-labeled tamoxifen, a critical tool in pharmaceutical research and development. The document details experimental protocols for its analysis, explores its metabolic and signaling pathways, and presents key data in a structured format to support researchers in the field.

Physicochemical Properties

Isotopically labeled compounds are essential for a variety of applications in drug development, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative assays. The introduction of a stable isotope like carbon-13 (¹³C) provides a distinct mass signature for detection by mass spectrometry without significantly altering the compound's chemical behavior.

Physical Properties

The physical properties of 13C-labeled tamoxifen are expected to be nearly identical to those of its unlabeled counterpart. Properties such as melting point, solubility, and pKa are primarily determined by the molecule's overall structure and functional groups, which remain unchanged upon isotopic substitution.

Table 1: Physical Properties of Tamoxifen and 13C-Labeled Analogues



Property	Unlabeled Tamoxifen	13C-Labeled Tamoxifen	Data Source
Molecular Formula	C26H29NO	Varies by labeling pattern (e.g., ¹³ C ₆ C ₂₀ H ₂₉ NO)	PubChem
Appearance	Solid, crystals from petroleum ether	Solid	Inferred from unlabeled
Melting Point	97 °C	Expected to be ~97	PubChem[1]
Solubility	1.02e-03 g/L in water	Expected to be ~1.02e-03 g/L in water	PubChem[1]
pKa (basic)	8.48	Expected to be ~8.48	PubChem[1]
LogP	7.1	Expected to be ~7.1	PubChem[1]

Chemical and Spectroscopic Properties

The primary difference between unlabeled and 13C-labeled tamoxifen lies in their mass and nuclear magnetic resonance (NMR) spectra.

Table 2: Chemical and Spectroscopic Data of Tamoxifen and 13C-Labeled Analogues



Property	Unlabeled Tamoxifen	13C-Labeled Tamoxifen (Example: ¹³C ₆)	Data Source
Molecular Weight	371.5 g/mol	377.5 g/mol	PubChem[1]
Exact Mass	371.224914549 Da	377.24504356 Da	PubChem
Isotopic Purity	Not Applicable	Typically >98%	Commercial Suppliers
¹³ C NMR Chemical Shifts (CDCl₃, 101 MHz)	δ 157.58, 143.97, 142.92, 140.36, 138.57, 135.66, 131.99, 129.73, 129.65, 128.20, 127.99, 126.61, 126.10, 112.89, 55.12, 35.84, 31.29, 22.94, 14.02 ppm	Chemical shifts are identical to unlabeled tamoxifen, but signals for the labeled carbons will be significantly enhanced and may show C-C coupling.	The Royal Society of Chemistry

Synthesis and Characterization

While specific protocols for the synthesis of 13C-labeled tamoxifen are not widely published, the general synthetic routes for unlabeled tamoxifen are well-established. The synthesis of the 13C-labeled version would follow a similar pathway, substituting a key starting material with its 13C-labeled analogue.

General Synthesis Outline

A common synthetic approach to tamoxifen involves a McMurry reaction or a Grignard reaction followed by dehydration to form the characteristic tetrasubstituted alkene core. For 13C-labeling, a precursor such as a 13C-labeled benzophenone or a 13C-labeled Grignard reagent would be incorporated in the early stages of the synthesis.

Characterization Techniques

The primary methods for characterizing 13C-labeled tamoxifen are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



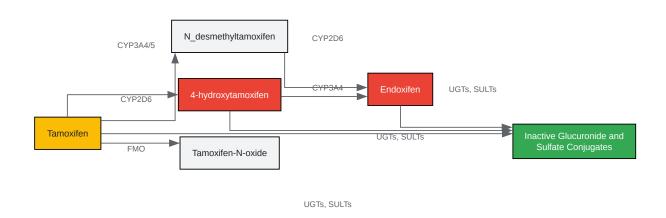
- ¹H and ¹³C NMR: Used to confirm the molecular structure. In the ¹³C NMR spectrum of a 13C-labeled compound, the signals corresponding to the labeled carbon atoms will be significantly more intense than those of the naturally abundant ¹³C.
- Mass Spectrometry: Confirms the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry can verify the exact mass to confirm the elemental composition.

Biological Pathways

Tamoxifen is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific agonist and antagonist effects on the estrogen receptor (ER). Its mechanism of action and metabolism are complex and have been extensively studied.

Metabolic Pathway of Tamoxifen

Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 (CYP) enzymes into active metabolites. The two primary metabolites, 4-hydroxytamoxifen and endoxifen, have a much higher affinity for the estrogen receptor than tamoxifen itself. These active metabolites are subsequently inactivated through glucuronidation and sulfation.



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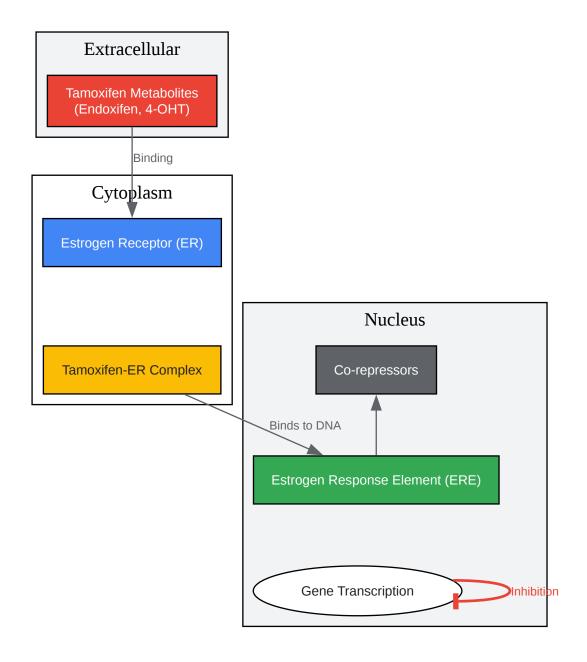
Caption: Metabolic activation and inactivation of tamoxifen.



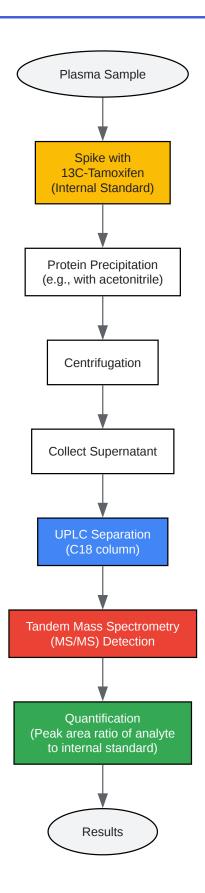
Tamoxifen Signaling Pathway at the Estrogen Receptor

In estrogen-responsive tissues like the breast, tamoxifen's active metabolites competitively bind to the estrogen receptor (ER α and ER β). This binding induces a conformational change in the receptor that prevents the recruitment of co-activators necessary for gene transcription. Instead, co-repressors are recruited, leading to the inhibition of estrogen-dependent gene expression and a subsequent reduction in cell proliferation.









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References

- 1. Tamoxifen | C26H29NO | CID 2733526 PubChem [pubchem.ncbi.nlm.nih.gov]
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